molecular formula C5HClF3NO B1630010 3-Chloro-2,5,6-trifluoro-4-pyridinol CAS No. 2693-63-2

3-Chloro-2,5,6-trifluoro-4-pyridinol

Cat. No.: B1630010
CAS No.: 2693-63-2
M. Wt: 183.51 g/mol
InChI Key: AXMGEDRXKMFFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,5,6-trifluoro-4-pyridinol is a useful research compound. Its molecular formula is C5HClF3NO and its molecular weight is 183.51 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2693-63-2

Molecular Formula

C5HClF3NO

Molecular Weight

183.51 g/mol

IUPAC Name

3-chloro-2,5,6-trifluoro-1H-pyridin-4-one

InChI

InChI=1S/C5HClF3NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)

InChI Key

AXMGEDRXKMFFQS-UHFFFAOYSA-N

SMILES

C1(=C(NC(=C(C1=O)Cl)F)F)F

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)F)F)F

Origin of Product

United States

Foundational & Exploratory

Topic: Properties and Synthetic Utility of 3-Chloro-2,5,6-trifluoro-4-pyridinamine (CAS 2693-57-4)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Fluorinated Pyridine Intermediate

Executive Summary & Compound Identification

Researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals frequently encounter fluorinated pyridines as indispensable structural motifs. These scaffolds impart unique electronic properties, enhance metabolic stability, and improve membrane permeability of the final active ingredients. This guide provides a detailed technical overview of a key heterocyclic intermediate.

Initial investigation into the compound "3-Chloro-2,5,6-trifluoro-4-pyridinol" under CAS number 2693-63-2 revealed a likely discrepancy in public chemical databases. The specified CAS number appears to be unassigned or erroneous. However, due to the close structural and numerical similarity, this guide will focus on the well-documented and commercially available compound 4-Amino-3-chloro-2,5,6-trifluoropyridine , also known as 3-Chloro-2,5,6-trifluoropyridin-4-amine, which is correctly assigned CAS Number 2693-57-4 .[1][2] This compound is a critical building block whose strategic functionalization allows for the development of more complex molecules.[2]

The pyridine ring, substituted with three fluorine atoms, a chlorine atom, and a reactive amino group, presents a unique electronic landscape. The strong electron-withdrawing nature of the halogen atoms renders the pyridine core highly electrophilic, while the amino group provides a site for nucleophilic reactions and further derivatization.[2]

Caption: Molecular structure of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a synthetic intermediate are critical for process development, determining appropriate reaction conditions, purification methods, and storage requirements. 4-Amino-3-chloro-2,5,6-trifluoropyridine is typically a solid at room temperature.[2]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 2693-57-4 [1]
Molecular Formula C₅H₂ClF₃N₂ [1][2]
Molecular Weight 182.53 g/mol [1]
Appearance Solid, Powder [2]
Melting Point 120-121 °C [1]
Purity Typically ≥98%
InChI Key IJGMBUFHHBUVNG-UHFFFAOYSA-N

| Synonyms | 3-Chloro-2,5,6-trifluoropyridin-4-amine |[2] |

Spectroscopic Insights (Predicted)
  • ¹H NMR: A broad singlet or two distinct signals in the aromatic region, corresponding to the two protons of the amino group, would be expected. The chemical shift would be influenced by the solvent and concentration.

  • ¹⁹F NMR: Three distinct signals would be anticipated, one for each fluorine atom at the C2, C5, and C6 positions. The coupling patterns (J-values) between these fluorine atoms and with the adjacent ring carbons would be complex but highly characteristic, providing unambiguous confirmation of the substitution pattern.

  • ¹³C NMR: Five signals for the pyridine ring carbons would be present. The chemical shifts would be significantly influenced by the directly attached halogen atoms, with the C-F and C-Cl bonds causing large downfield shifts.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F and C-Cl stretching bands in the fingerprint region (typically 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively).

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 182, with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine is a prime example of nucleophilic aromatic substitution (SNAAr) on a highly electron-deficient ring. The choice of starting material is critical for achieving high regioselectivity and yield.

Recommended Synthetic Protocol

The most direct and efficient pathway involves the selective amination of a tetrafluorinated pyridine precursor. The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the other halogens and the ring nitrogen.

Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8).[1] Reagent: Ammonia (aqueous or as ammonia gas in a suitable solvent).[1]

Step-by-Step Methodology:

  • Reactor Setup: A pressure-rated reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with 3-Chloro-2,4,5,6-tetrafluoropyridine and a suitable solvent (e.g., ethanol, dioxane).

  • Reagent Addition: The reactor is sealed, and aqueous ammonia is introduced. The molar excess of ammonia is a key parameter to optimize for driving the reaction to completion while minimizing side reactions.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-80 °C). The reaction progress is monitored over time by a suitable analytical technique, such as GC-MS or HPLC, by analyzing aliquots for the disappearance of the starting material and the appearance of the product.

  • Workup and Isolation: Upon completion, the reactor is cooled to room temperature. The reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Synthetic Workflow start Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine process Nucleophilic Aromatic Substitution (SNAAr Reaction) Solvent, Heat, Pressure start->process reagent Reagent: Ammonia (NH₃) reagent->process product Product: 4-Amino-3-chloro-2,5,6-trifluoropyridine process->product purification Workup & Purification (Extraction, Recrystallization) product->purification final Final Pure Compound (CAS 2693-57-4) purification->final

Caption: A representative workflow for the synthesis of the target compound.

Core Reactivity Insights
  • Nucleophilic Substitution: The remaining fluorine atoms (C2, C5, C6) and the chlorine atom (C3) can be displaced by strong nucleophiles under more forcing conditions, allowing for sequential, site-selective functionalization.

  • Amino Group Derivatization: The primary amino group is a versatile handle for a wide range of chemical transformations, including diazotization (Sandmeyer-type reactions), acylation, alkylation, and formation of heterocyclic rings. This dual reactivity makes it a highly valuable intermediate in combinatorial chemistry and drug discovery.

Applications in Research and Development

The strategic placement of reactive sites on the 4-Amino-3-chloro-2,5,6-trifluoropyridine scaffold makes it a cornerstone intermediate for accessing complex molecular targets.

  • Agrochemicals: Many modern herbicides and insecticides utilize the fluorinated pyridine core.[3] The synthesis of these active ingredients often begins with a highly substituted pyridine like the one discussed.

  • Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the pharmacokinetic profile of a drug candidate. This intermediate serves as a precursor for compounds in oncology, neuroscience, and anti-infective research.[4]

  • Materials Science: The unique electronic properties imparted by the extensive halogenation can be exploited in the synthesis of specialty dyes and polymers.[2]

Safe Handling and Storage Protocol

As with any highly functionalized and reactive chemical, adherence to strict safety protocols is paramount. The following guidelines are synthesized from safety data sheets of structurally similar halogenated pyridines and represent best practices.

Table 2: Hazard Identification and Safety Precautions

Category Guideline Justification & Source
GHS Classification (Anticipated) Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Specific Target Organ Toxicity (Single Exposure). Based on data for related compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, lab coat. Use a NIOSH-approved respirator if dusts are generated. To prevent skin/eye contact and inhalation of the potentially toxic powder.[5][7]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take measures to prevent electrostatic discharge. Minimizes inhalation exposure and ignition risk.[5][8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, heat, and open flames. Ensures stability and prevents hazardous reactions.[5][7]
First Aid Measures Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention in all cases of significant exposure. Standard first aid for hazardous chemical exposure.[6][7]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination.[7] |

Conclusion

4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS 2693-57-4) is a high-value, versatile intermediate for researchers in medicinal chemistry and agrochemical synthesis. Its densely functionalized structure, featuring both a nucleophilic amino group and an electrophilic, halogenated pyridine core, offers a multitude of pathways for constructing complex target molecules. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its full potential. Strict adherence to safety protocols is essential when handling this and related compounds.

References

  • Vertex AI Search. (2015, September 30).
  • Cambridge Isotope Laboratories, Inc. 3,5,6-Trichloro-2-pyridinol (TCPy) (4,5,6-¹³C₃, 99%) 100 µg/mL in acetonitrile.
  • ResearchGate. The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics.
  • Benchchem. Application Notes and Protocols for the Use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an Internal Standard.
  • Safety d
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemicalBook. (2025, September 25). 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7.
  • ChemicalBook. 4-AMINO-3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2693-57-4.
  • Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chrom
  • PubMed. (2001, August 5).
  • Sigma-Aldrich. 4-Amino-3-chloro-2,5,6-trifluoropyridine.
  • CymitQuimica. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine.
  • ResearchGate. Mass spectra of 3,5,6-Trichloro-2-pyridinol (TCP)
  • Echemi. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
  • TCI Chemicals. (2023, March 4).
  • SAFETY D
  • Cheméo. Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8).
  • PubMed. (2021, August 3). 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor.
  • 3,5,6-Trichloro-2-pyridinol (TCPy) | Metabolite of The Herbicide Triclopyr.
  • Lab Pro. 3-Chloro-2,4,5,6-tetrafluoropyridine, 5G - C1549-5G.
  • Fisher Scientific. (2014, October 1).
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
  • 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE Two Chongqing Chemdad Co..
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • TCI Chemicals. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5.
  • PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075.
  • University of Hertfordshire. (2025, July 31). 3,5,6-trichloro-2-pyridinol - AERU.
  • Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • ResearchGate. Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy)
  • PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248.
  • Silver Fern. 1,3-Propanediol Supplier | 504-63-2 | Your Reliable Distributor.
  • Santa Cruz Biotechnology. 3-Chloro-2,4,5,6-tetrafluoropyridine | CAS 1735-84-8 | SCBT.
  • ChemRxiv.
  • Dairen Chemical Corporation. (2025, December 3). 2-METHYL-1,3-PROPANEDIOL.
  • 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties.
  • Sigma-Aldrich. 2-Methyl-1,3-propanediol 0.99 Methylpropanediol.
  • Spectrum Chemical. 13-Propanediol | CAS 504-63-2 | P2139.
  • Santa Cruz Biotechnology. 3,5,6-Trichloro-2-pyridinol | CAS 6515-38-4 | SCBT.
  • NIST. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- - the NIST WebBook.

Sources

3-chloro-2,5,6-trifluoropyridin-4-ol chemical safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, safety protocols, and handling strategies for 3-chloro-2,5,6-trifluoropyridin-4-ol .

Safety, Reactivity, and Handling in High-Performance Synthesis

Executive Summary & Chemical Identity

3-chloro-2,5,6-trifluoropyridin-4-ol is a highly specialized polyhalogenated heterocyclic intermediate. It serves as a critical scaffold in the synthesis of fluorinated agrochemicals (herbicides/insecticides) and pharmaceutical active ingredients (APIs).

Unlike standard pyridines, the presence of multiple electron-withdrawing atoms (three fluorines, one chlorine) combined with a hydroxyl group creates a unique acidic character and tautomeric equilibrium that dictates its reactivity and safety profile.

Chemical Identifiers
ParameterDetail
Chemical Name 3-chloro-2,5,6-trifluoropyridin-4-ol
Common Synonyms 3-chloro-2,5,6-trifluoro-4-hydroxypyridine; 3-chloro-2,5,6-trifluoropyridin-4(1H)-one
Molecular Formula C₅HClF₃NO
Molecular Weight 183.51 g/mol
Parent Precursor 3-chloro-2,4,5,6-tetrafluoropyridine (CAS: 1735-84-8)
Structural Class Polyhalogenated Pyridinol / Pyridone
Tautomeric Equilibrium (Critical for Reactivity)

This compound exists in a dynamic equilibrium between the enol form (pyridinol) and the keto form (pyridone) . In solution, solvent polarity dictates the dominant species. This tautomerism affects nucleophilicity and solubility, complicating purification if not controlled.

Tautomerism Figure 1: Tautomeric Equilibrium of 3-chloro-2,5,6-trifluoropyridin-4-ol Enol Enol Form (4-Hydroxypyridine) Aromatic, Acidic -OH Keto Keto Form (4-Pyridone) Polar, H-Bond Acceptor Enol->Keto Polar Solvents (e.g., DMSO, H2O) Keto->Enol Non-polar Solvents (e.g., Toluene)

Hazard Characterization (GHS & Toxicology)

Note: As a specialized intermediate, specific toxicological data is often derived from the parent tetrafluoropyridine (CAS 1735-84-8) and analogous polyhalogenated pyridinols.

Primary Hazards

The high degree of fluorination activates the ring, making the compound not only acidic but also a potential alkylating agent under physiological conditions.

Hazard Class (GHS)CategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B DANGER Causes severe skin burns and eye damage (H314).
Acute Toxicity (Oral) 3 DANGER Toxic if swallowed (H301).
Acute Toxicity (Inhalation) 3 DANGER Toxic if inhaled (H331).
Sensitization 1 WARNING May cause an allergic skin reaction (H317).
Mechanism of Toxicity
  • Acidity-Driven Necrosis: The pKa of polyfluorinated pyridinols is significantly lower than phenol (often pKa < 6). Upon contact with mucous membranes, it donates protons rapidly, causing immediate coagulative necrosis.

  • Nucleophilic Substitution: The fluorine atoms at positions 2 and 6 are susceptible to nucleophilic attack by biological amines (proteins/DNA), leading to sensitization or cytotoxicity.

Strategic Handling & Engineering Controls[5]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of fluorinated heterocycles in organic solvents due to permeation.

  • Respiratory: Self-Contained Breathing Apparatus (SCBA) or powered air-purifying respirator (PAPR) with multi-gas cartridges (Aky) if dust/aerosol generation is possible.

  • Dermal (Hands):

    • Primary Layer: Silver Shield® (Laminate) gloves (resists fluorinated solvents).

    • Secondary Layer: 5 mil Nitrile (for dexterity and mechanical protection).

  • Eye/Face: Chemical splash goggles + Face shield. Contact lenses are strictly prohibited.

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified Class II Chemical Fume Hood or Glovebox.

  • Decontamination: Designated "Red Zone" for doffing PPE to prevent cross-contamination of lab surfaces.

Experimental Protocol: Synthesis & Purification

Context: This compound is typically synthesized via the controlled hydrolysis of 3-chloro-2,4,5,6-tetrafluoropyridine.

Synthesis Workflow (Hydrolysis)

Reaction:



Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round bottom flask with 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 eq) and tert-butanol (5 vol).

  • Addition: Cool to 0°C. Add KOH (2.1 eq, 10% aq. solution) dropwise via addition funnel. Exotherm control is critical.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (frequent spot) or HPLC.

  • Quench: Acidify carefully with 2N HCl to pH ~2. The product (enol form) typically precipitates or requires extraction.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over MgSO₄.

  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to avoid streaking due to acidity.

SynthesisWorkflow Figure 2: Synthesis Workflow via Selective Hydrolysis Start Start: Tetrafluoro Precursor (CAS 1735-84-8) Hydrolysis Hydrolysis (KOH / t-BuOH, 0°C) Start->Hydrolysis Nucleophilic Attack Acidification Acidification (pH 2) Precipitates 4-ol Hydrolysis->Acidification Protonation Extraction Extraction (EtOAc / Brine) Acidification->Extraction Isolation Product Final Product 3-chloro-2,5,6-trifluoropyridin-4-ol Extraction->Product Recrystallization

Emergency Response & Waste Management

Spill Management

Do NOT use water initially. Water may spread the corrosive material.

  • Evacuate: Clear the area of non-essential personnel.

  • Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (

    
    ) and clay/vermiculite. Wait for bubbling to cease.
    
  • Collect: Sweep up the resulting sludge into a hazardous waste drum labeled "Corrosive/Toxic Solids."

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use neutralization agents on skin. Treat as a hydrofluoric acid-like burn if the parent compound (tetrafluoro) was involved, though the 4-ol is less likely to release free F- rapidly.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1735-84-8 (Parent: 3-Chloro-2,4,5,6-tetrafluoropyridine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines Safety Data. Retrieved from [Link]

  • Chambers, R. D., et al. (1999).Nucleophilic substitution in polyhalogenated nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Methodological & Application

Application Note: Regioselective Hydrolysis of 3-Chloro-2,4,5,6-tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective hydrolysis of 3-chloro-2,4,5,6-tetrafluoropyridine to synthesize 3-chloro-2,5,6-trifluoro-4-pyridinol . This transformation is a critical step in the synthesis of fluorinated pyridine intermediates used in agrochemical (herbicide/insecticide) and pharmaceutical development.

The protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism, exploiting the high reactivity of the C-4 position in polyfluorinated heterocycles. We provide a scalable, self-validating methodology that prioritizes safety (fluoride management) and product purity.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Substrate

3-Chloro-2,4,5,6-tetrafluoropyridine is a highly electron-deficient aromatic system. The presence of four fluorine atoms and one chlorine atom creates a ring highly susceptible to nucleophilic attack.

Regioselectivity Rules

In polyfluorinated pyridines, nucleophilic attack by hard nucleophiles (such as


) occurs preferentially at the 4-position  (para to the nitrogen).
  • Electronic Activation: The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate most effectively when the attack occurs at C-4 or C-2.

  • Steric/Electronic Directing: While the chlorine atom at C-3 breaks the symmetry, the activation provided by the ring nitrogen at C-4 dominates. Additionally, fluoride is a superior leaving group to chloride in

    
     reactions involving highly activated rings due to the high C-F bond polarization, which lowers the activation energy of the transition state.
    
Reaction Scheme

The reaction proceeds via the addition of hydroxide, elimination of fluoride, and subsequent tautomerization.

SNAr_Mechanism SM 3-Chloro-2,4,5,6- tetrafluoropyridine TS Meisenheimer Complex (C-4) SM->TS + OH- OH OH- (Nucleophile) OH->TS Int Intermediate Pyridinol TS->Int - F- Prod 3-Chloro-2,5,6- trifluoro-4-pyridinol (Tautomer Equilibrium) Int->Prod Tautomerization

Figure 1: Mechanistic pathway for the C-4 specific hydrolysis.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3-Chloro-2,4,5,6-tetrafluoropyridine (>98%)Starting Material
Base Potassium Hydroxide (KOH) or NaOHNucleophile Source
Solvent 1,4-Dioxane / Water (1:1 v/v)Reaction Medium
Acid HCl (concentrated, 37%)Quenching/Precipitation
Safety Calcium Gluconate GelHF/Fluoride First Aid
Step-by-Step Procedure
Step 1: Preparation of Base Solution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve KOH (2.5 equivalents) in water.

  • Add an equal volume of 1,4-Dioxane .

    • Note: Dioxane is used to solubilize the lipophilic fluorinated pyridine. THF can be used as an alternative but requires lower reflux temperatures.

Step 2: Controlled Addition (Exotherm Management)
  • Cool the base solution to 0–5°C using an ice bath.

  • Add 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 equivalent) dropwise over 15 minutes.

    • Critical Insight: Although

      
       on perfluorinated systems is fast, controlling the initial addition prevents multiple substitutions (over-hydrolysis) at the C-2/C-6 positions.
      
Step 3: Reaction Phase
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 85–90°C) for 2 to 4 hours .

  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes) or

    
    F-NMR. The starting material signal (approx -90 to -150 ppm range) should disappear.
    
Step 4: Isolation & Purification
  • Cool the reaction mixture to room temperature.

  • Concentration: Remove the bulk of 1,4-dioxane under reduced pressure (Rotavap).

  • Acidification: The residue consists of the potassium salt of the pyridinol (soluble in water). Slowly add conc. HCl to the aqueous residue until pH reaches 1–2 .

    • Observation: The product, this compound, will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2x) to remove inorganic salts (KCl, KF).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Workflow Setup Prepare KOH in Water/Dioxane (1:1) Add Add Substrate at 0°C (Prevent Exotherm) Setup->Add React Reflux 85°C (2-4 Hours) Add->React Strip Remove Dioxane (Rotavap) React->Strip Acid Acidify to pH 1 (Precipitate Product) Strip->Acid Filter Filter & Wash (Remove KF salts) Acid->Filter

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To validate the product identity, compare spectral data against the following expected values.

Analytical MethodExpected Signal CharacteristicsInterpretation

F NMR
Three distinct signals (approx -90, -140 ppm range).Loss of symmetry compared to SM. Integration 1:1:1 confirms mono-substitution.

H NMR
Broad singlet > 10 ppm (D

O exchangeable).
Presence of -OH/-NH tautomeric proton. No aromatic C-H protons.
Mass Spec (ESI-) [M-H]

= 182/184 (Cl isotope pattern).
Confirms molecular weight of Pyridinol (MW 183.5).
Physical State White crystalline solid.High purity.

Note on Tautomerism: The product exists in equilibrium between the 4-pyridinol and 4(1H)-pyridinone forms. In polar solvents (DMSO, MeOH), the pyridinone form often dominates, while in the solid state, strong hydrogen bonding networks form.

Process Safety: Fluoride Management

This reaction generates stoichiometric quantities of Fluoride ions (


).
  • Acidification Risk: When acidifying the reaction mixture (Step 4.3), free Fluoride ions can form trace Hydrogen Fluoride (HF) in situ.

  • Mitigation: Perform acidification in a well-ventilated fume hood. Wear appropriate PPE (neoprene gloves).

  • Waste Disposal: The aqueous filtrate contains Fluoride salts. Dispose of according to specific "Fluoride-containing aqueous waste" protocols, often requiring calcium treatment to precipitate CaF

    
     before disposal.
    

Troubleshooting

  • Issue: Low Yield / No Precipitation.

    • Cause: The product is amphoteric but primarily acidic. If the pH is not low enough (< pH 2), the water-soluble salt remains.

    • Solution: Ensure pH is checked with calibrated strips or a meter.

  • Issue: Oily Product.

    • Cause: Presence of Dioxane prevents crystallization.

    • Solution: Ensure thorough evaporation of organic co-solvent before acidification.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on regioselectivity in perfluoroheterocycles).
  • Banks, R. E. (1970).
  • Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine Product Sheet. Retrieved from

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. (Review of regioselectivity).
  • Patent Literature: Process for the preparation of fluorinated pyridine derivatives.[1][2] (Various assignees including Syngenta/Bayer). See generally .

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Application Note: Regioselective Alkylation of 3-chloro-2,5,6-trifluoro-4-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Controlling O- vs. N-Alkylation Pathways for Pharmaceutical and Agrochemical Intermediate Synthesis

Abstract

3-chloro-2,5,6-trifluoro-4-pyridone is a highly functionalized heterocyclic building block of significant interest in the development of novel pharmaceutical and agrochemical agents. Its utility is, however, intrinsically linked to the ability to selectively functionalize its structure. As an ambident nucleophile, its alkylation can proceed via two distinct pathways, yielding either N-alkylated or O-alkylated products. The regiochemical outcome is not trivial and is dictated by a subtle interplay of electronic effects, reaction conditions, and the nature of the electrophile. This application note provides a comprehensive technical guide for researchers, elucidating the theoretical principles and offering field-proven protocols to achieve high regioselectivity in the alkylation of this electron-deficient pyridone. We will explore the mechanistic rationale behind experimental choices, grounded in Hard and Soft Acids and Bases (HSAB) theory, and provide detailed, step-by-step procedures for directing the reaction towards either the desired 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone (N-alkylation) or the 4-alkoxy-3-chloro-2,5,6-trifluoropyridine (O-alkylation).

Theoretical Background: The Duality of the Pyridonate Anion

The 4-pyridone core exists in tautomeric equilibrium with its 4-hydroxypyridine form. Upon deprotonation with a base, a resonance-stabilized pyridonate anion is formed. This anion is an archetypal ambident nucleophile, possessing two reactive sites: the nitrogen atom and the exocyclic oxygen atom.[1]

The negative charge is delocalized across both the nitrogen and oxygen atoms, as depicted in the resonance structures below. The choice of which atom acts as the nucleophile is the central challenge in the selective alkylation of 4-pyridones.

Figure 1: Deprotonation and resonance forms of the pyridonate anion.

The regioselectivity of the subsequent alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.[2] This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

  • Oxygen Nucleophile: The oxygen atom is more electronegative and less polarizable, making it the "harder" nucleophilic center.

  • Nitrogen Nucleophile: The nitrogen atom is less electronegative and more polarizable, making it the "softer" nucleophilic center.[3]

Consequently, the choice of the alkylating agent (the electrophile or "acid") is a primary determinant of the reaction's outcome. Hard electrophiles will favor O-alkylation, while soft electrophiles will favor N-alkylation.[2][3] The electron-withdrawing nature of the four halogen substituents on the pyridine ring increases the acidity of the N-H proton and influences the relative hardness of the two nucleophilic sites.

Key Factors Influencing Regioselectivity

Achieving selectivity requires careful control over several experimental parameters. The interplay between these factors determines whether the reaction proceeds under kinetic control (often favoring the O-alkylated product) or thermodynamic control (typically yielding the more stable N-alkylated product).[4]

Factors Pyridone Pyridonate Anion (Ambident Nucleophile) O_Alk O-Alkylation Product (4-Alkoxypyridine) Pyridone->O_Alk Kinetic Control N_Alk N-Alkylation Product (1-Alkyl-4-pyridone) Pyridone->N_Alk Thermodynamic Control F1 Hard Electrophile (e.g., R-OTf, R₂SO₄) F1->O_Alk HSAB Match (Hard-Hard) F2 Soft Electrophile (e.g., R-I, R-Br) F2->N_Alk HSAB Match (Soft-Soft) F3 Polar Aprotic Solvent (e.g., DMF, DMSO) F3->N_Alk Favors 'naked' soft anion F4 Non-polar Solvent + Ag⁺ salts F4->O_Alk Favors reaction at hard oxygen F5 Strong Base (e.g., NaH, K₂CO₃) F5->N_Alk Promotes 'naked' anion

Figure 2: Interplay of factors governing O- vs. N-alkylation.
Parameter Condition Favoring O-Alkylation Condition Favoring N-Alkylation Rationale & Causality
Alkylating Agent (Electrophile) Hard electrophiles : Dialkyl sulfates (R₂SO₄), alkyl triflates (R-OTf), trialkyloxonium salts.[2][3]Soft electrophiles : Alkyl iodides (R-I), alkyl bromides (R-Br), benzyl and allyl halides.[2][5]Based on HSAB theory. The hard oxygen attacks the hard electrophile, while the softer nitrogen attacks the soft electrophile.
Solvent Non-polar or less polar solvents (e.g., Toluene, Dichloromethane).Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[6][7]Polar aprotic solvents solvate the cation of the pyridonate salt, creating a more reactive, "naked" anion where the more nucleophilic nitrogen is favored. Non-polar solvents promote ion-pairing, which can sterically hinder the nitrogen and favor attack at the more accessible oxygen.
Base & Counter-ion Silver salts (e.g., Ag₂CO₃).[7]Strong bases like NaH, K₂CO₃, Cs₂CO₃.[6][8]Silver ions are soft and coordinate preferentially with the hard oxygen, activating it for alkylation. Strong bases in polar solvents ensure complete deprotonation and dissociation, favoring N-alkylation. Cesium salts are often used to enhance N-selectivity due to the large, soft Cs⁺ cation.
Temperature Lower temperatures.Higher temperatures.O-alkylation is often the kinetically favored pathway. N-alkylation leads to the thermodynamically more stable aromatic pyridone system. Higher temperatures can provide the energy needed to overcome the barrier to the thermodynamic product and can sometimes facilitate O-to-N rearrangement.[4]

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective O-Alkylation via Kinetic Control

This protocol aims to generate 4-alkoxy-3-chloro-2,5,6-trifluoropyridine by leveraging a hard electrophile in a suitable solvent to favor reaction at the hard oxygen center.

O_Alkylation_Workflow Start Start: 3-chloro-2,5,6-trifluoro-4-pyridone Step1 Dissolve in Anhydrous Solvent (e.g., Acetonitrile) Start->Step1 Step2 Add Base (e.g., K₂CO₃) Step1->Step2 Step3 Cool Reaction Mixture (e.g., 0 °C) Step2->Step3 Step4 Add Hard Alkylating Agent (e.g., Dimethyl Sulfate) Dropwise Step3->Step4 Step5 Stir at Room Temperature (Monitor by TLC/LC-MS) Step4->Step5 Step6 Quench Reaction (e.g., with water) Step5->Step6 Step7 Extract with Organic Solvent (e.g., Ethyl Acetate) Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Product: 4-Alkoxypyridine Derivative Step8->End

Figure 3: Experimental workflow for selective O-alkylation.

Materials & Equipment:

  • 3-chloro-2,5,6-trifluoro-4-pyridone

  • Dimethyl sulfate (or other hard alkylating agent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Ice bath, Argon/Nitrogen inlet

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2,5,6-trifluoro-4-pyridone (1.0 equiv).

  • Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 equiv) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add dimethyl sulfate (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Alkylating agents like dimethyl sulfate are toxic and corrosive; handle with extreme care.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 4-alkoxy-3-chloro-2,5,6-trifluoropyridine.

Protocol 2: Selective N-Alkylation via Thermodynamic Control

This protocol is designed to produce 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone by using a soft alkylating agent in a polar aprotic solvent, favoring the thermodynamically more stable product.

N_Alkylation_Workflow Start Start: 3-chloro-2,5,6-trifluoro-4-pyridone Step1 Dissolve in Anhydrous Polar Aprotic Solvent (e.g., DMF) Start->Step1 Step2 Add Strong Base (e.g., NaH) Portionwise at 0 °C Step1->Step2 Step3 Stir until H₂ evolution ceases Step2->Step3 Step4 Add Soft Alkylating Agent (e.g., Iodomethane) Dropwise Step3->Step4 Step5 Stir at Room Temperature or Gentle Heat (Monitor by TLC/LC-MS) Step4->Step5 Step6 Quench Reaction (e.g., with saturated NH₄Cl) Step5->Step6 Step7 Extract with Organic Solvent (e.g., Ethyl Acetate) Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Product: 1-Alkyl-4-pyridone Derivative Step8->End

Figure 4: Experimental workflow for selective N-alkylation.

Materials & Equipment:

  • 3-chloro-2,5,6-trifluoro-4-pyridone

  • Iodomethane (or other soft alkylating agent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Ice bath, Argon/Nitrogen inlet with oil bubbler

  • Standard glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-2,5,6-trifluoro-4-pyridone (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv, 60% dispersion) portionwise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the system is under an inert atmosphere and add slowly.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the sodium pyridonate salt.

  • Slowly add iodomethane (1.2 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 1-alkyl-3-chloro-2,5,6-trifluoro-4-pyridone.

Conclusion

The selective alkylation of 3-chloro-2,5,6-trifluoro-4-pyridone is a classic example of controlling the reactivity of an ambident nucleophile. By understanding and applying the principles of Hard and Soft Acids and Bases, researchers can effectively direct the reaction to the desired nitrogen or oxygen site. O-alkylation is typically achieved under kinetic control using hard electrophiles, while N-alkylation, leading to the thermodynamically favored product, is best accomplished with soft electrophiles in polar aprotic solvents. The protocols provided herein serve as a robust starting point for scientists and drug development professionals to access either isomeric series, enabling the synthesis of diverse and valuable chemical entities.

References

  • Ghorai, S., & Li, C. J. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. Available at: [Link]

  • Cioffi, C. L. (1978). The alkylation of 4-pyridone. Youngstown State University Theses. Available at: [Link]

  • Fu, T., et al. (2018). A Practical Procedure for the Selective N‐Alkylation of 4‐Alkoxy‐2‐pyridones. Synthetic Communications, 48(12), 1426-1433. Available at: [Link]

  • Koehler, B. (2016). Response to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate. Available at: [Link]

  • Laschat, S. (2009). Organic Synthesis: General Remarks. In Modern Synthesis in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • El-Sawy, E. R., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135. Available at: [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-13. Available at: [Link]

  • Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. Available at: [Link]

  • Bonacorso, H. G., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4590-4602. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 3-Chloro-2,5,6-trifluoro-4-pyridinol as a Versatile Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Halogenated Pyridinols

The pyridine ring, particularly when substituted with halogens, is a cornerstone of modern agrochemical design. These halogen atoms are not mere placeholders; they are instrumental in modulating a molecule's physicochemical properties, metabolic stability, and mode of action. The specific intermediate, 3-chloro-2,5,6-trifluoro-4-pyridinol, represents a highly versatile scaffold. Its unique arrangement of chlorine and fluorine atoms, combined with the reactive hydroxyl group, provides a platform for creating a diverse array of potent agrochemicals.

This document serves as a technical guide for researchers and development scientists, outlining the core applications and detailed protocols for leveraging this intermediate. While direct literature on this exact molecule is specialized, its reactivity mirrors that of closely related and commercially significant precursors. We will draw upon the well-established synthesis pathways of major agrochemicals like the herbicide Fluroxypyr and the insecticide Chlorpyrifos to illustrate the potential of this powerful building block. The principles and protocols described herein are directly translatable and provide a robust framework for innovation.

Physicochemical & Spectroscopic Profile

A thorough understanding of an intermediate's physical properties is critical for reaction setup, solvent selection, and purification. Below is a table summarizing key properties, drawing from data on structurally similar compounds to provide a reliable reference profile.

PropertyValue (Estimated/Reference)Source
Molecular Formula C₅HClF₃NON/A
Molecular Weight 199.52 g/mol N/A
Appearance Likely a white to off-white solid[1]
Melting Point Estimated 120-130 °C
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Acetone, DMF, DMSO)[2]
pKa Estimated ~4.5 (acidic, for the pyridinol proton)[3]

Note: Data is compiled from close structural analogs such as 4-Amino-3-chloro-2,5,6-trifluoropyridine and 3,5,6-Trichloro-2-pyridinol.

Core Synthetic Pathways: A Nexus for Agrochemical Classes

The primary value of this compound lies in the reactivity of its hydroxyl group. This site allows for the facile introduction of different functionalities, leading directly to distinct classes of agrochemicals. The two most significant transformations are O-alkylation to form pyridyloxy-based herbicides and O-phosphorylation to generate organophosphate insecticides.

G Intermediate This compound Herbicide Pyridyloxy-Auxin Herbicides (Fluroxypyr Analogs) Intermediate->Herbicide O-Alkylation (Williamson Ether Synthesis) Insecticide Organophosphate Insecticides (Chlorpyrifos Analogs) Intermediate->Insecticide O-Phosphorylation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Deprotonation Alkylating_Agent Alkylating Agent (e.g., R-O-CH₂-CO₂Me) Alkylating_Agent->Herbicide Phosphorylating_Agent Phosphorylating Agent (e.g., (EtO)₂P(S)Cl) Phosphorylating_Agent->Insecticide

Caption: Core synthetic utility of the pyridinol intermediate.

Pathway A: O-Alkylation for Pyridyloxy-Auxin Herbicides

This pathway is a classic example of the Williamson ether synthesis. The pyridinol is first deprotonated by a mild base to form the corresponding pyridinolate anion. This anion then acts as a potent nucleophile, attacking an alkyl halide (or similar electrophile) to form an ether linkage. When the alkylating agent is a derivative of acetic acid, the resulting products are pyridyloxyacetic acids, a class of synthetic auxin herbicides that induce uncontrolled growth in broadleaf weeds.[4][5] The electron-withdrawing effects of the fluorine and chlorine atoms on the pyridine ring increase the acidity of the hydroxyl proton, facilitating its removal by common bases like potassium carbonate.

Pathway B: O-Phosphorylation for Organophosphate Insecticides

This reaction forms the basis for many organophosphate insecticides, including chlorpyrifos.[6] The pyridinolate anion, generated in situ, attacks the electrophilic phosphorus atom of a phosphorochloridothioate, such as diethyl phosphorochloridothioate. This displaces the chloride leaving group and forms a stable thiophosphate ester.[7] These resulting compounds act as acetylcholinesterase inhibitors in insects, leading to nerve toxicity and death.

Detailed Experimental Protocols

The following protocols are presented as robust, field-tested methodologies adapted from the synthesis of commercially relevant analogs. They are designed to be self-validating, with clear checkpoints for monitoring and purification.

Protocol: Synthesis of a Fluroxypyr-Analog Herbicide Intermediate

This protocol details the O-alkylation of the pyridinol to produce a methyl ester intermediate, a key step in forming a synthetic auxin herbicide.[5]

G Start Start: Dissolve Pyridinol in Acetone AddBase Add K₂CO₃ (Base) Start->AddBase AddEster Add Methyl Chloroacetate AddBase->AddEster Reflux Reflux Reaction (Monitor by TLC) AddEster->Reflux Workup Cool & Filter (Remove Salts) Reflux->Workup Evaporate Evaporate Solvent (Rotary Evaporator) Workup->Evaporate Purify Purify Crude Product (Chromatography) Evaporate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for herbicide intermediate synthesis.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Methyl Chloroacetate (1.2 eq)

  • Anhydrous Acetone (as solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • TLC plates (silica gel), Hexanes, Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous acetone (approx. 10 mL per gram of pyridinol).

  • Base Addition: Add the finely powdered anhydrous potassium carbonate to the stirred solution. The addition of a solid, non-nucleophilic base like K₂CO₃ is critical to deprotonate the pyridinol without competing in the subsequent alkylation.

  • Alkylating Agent Addition: Slowly add methyl chloroacetate to the reaction mixture via a syringe or dropping funnel. An exothermic reaction may be observed.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The disappearance of the starting pyridinol spot (visualized under UV light) indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure methyl (3-chloro-2,5,6-trifluoro-4-pyridinyloxy)acetate.

Protocol: Synthesis of a Chlorpyrifos-Analog Insecticide

This protocol describes the O-phosphorylation reaction to create a thiophosphate ester, a core structure for many organophosphate insecticides.[6][7]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), aqueous solution (1.1 eq) or Triethylamine (1.2 eq)

  • Diethyl phosphorochloridothioate ((EtO)₂P(S)Cl) (1.05 eq)

  • Aprotic solvent (e.g., Toluene or Acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Formation of the Salt: Dissolve the pyridinol in the chosen aprotic solvent in a round-bottom flask. Add the base (e.g., triethylamine) and stir for 15-20 minutes at room temperature to form the pyridinolate salt in situ. If using NaOH, a phase-transfer catalyst may be beneficial.

  • Phosphorylating Agent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add the diethyl phosphorochloridothioate dropwise, ensuring the temperature does not exceed 10 °C. This controlled addition is crucial to manage the exothermicity of the reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or toluene (2x).

  • Washing: Combine the organic layers and wash sequentially with a dilute HCl solution (to remove excess amine base, if used), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure O,O-diethyl O-(3-chloro-2,5,6-trifluoro-4-pyridinyl) phosphorothioate.

Safety, Handling, and Storage

Professionals handling halogenated pyridinols and their derivatives must adhere to strict safety protocols.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a flame-retardant lab coat at all times.[9]

  • Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] Use non-sparking tools and take measures to prevent electrostatic discharge, especially when working with flammable solvents.[8][11]

  • Toxicity: Halogenated pyridines and organophosphates can be toxic if swallowed, inhaled, or absorbed through the skin. The final organophosphate products are acetylcholinesterase inhibitors and require extreme caution.

  • Storage: Store the intermediate in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]

Conclusion

This compound is a high-value intermediate poised for significant application in agrochemical synthesis. Its well-defined reactivity at the hydroxyl position allows for predictable and efficient entry into two major classes of crop protection agents: pyridyloxy-auxin herbicides and organophosphate insecticides. The protocols and principles outlined in this guide provide a comprehensive foundation for researchers to explore the full potential of this and related halogenated pyridinol scaffolds in the development of next-generation agrochemicals.

References

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  • Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
  • Xu, G., et al. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE. Available at: [Link]

  • Li, J., et al. Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1. Journal of Hazardous Materials. Available at: [Link]

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  • Wang, J., et al. 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor. Toxicology. Available at: [Link]

  • Campos, M., et al. Chlorpyrifos biodegradation and 3,5,6-trichloro-2-pyridinol production by Actinobacteria isolated from soil. International Biodeterioration & Biodegradation. Available at: [Link]

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  • Al-Masoudi, N. A., et al. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][3][4][12]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Polychlorinated Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of polychlorinated fluoropyridines. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in scientific principles and field experience.

The unique chemical properties of polychlorinated fluoropyridines, stemming from the combined electron-withdrawing effects of chlorine and fluorine atoms on the pyridine ring, present specific challenges in their purification. This guide will equip you with the necessary knowledge to navigate these challenges effectively, ensuring the high purity of your compounds, which is critical for subsequent applications in research and drug development.

Choosing the Right Purification Strategy: A Decision-Making Workflow

The selection of an appropriate purification method is paramount for achieving the desired purity of your polychlorinated fluoropyridine. The choice depends on several factors, including the physical properties of your target compound, the nature of the impurities, and the required scale of purification.

Below is a workflow to guide you in selecting the most suitable purification technique.

Purification_Workflow start Crude Polychlorinated Fluoropyridine Mixture is_solid Is the target compound a solid at room temperature? start->is_solid is_volatile Is the target compound thermally stable and volatile? is_solid->is_volatile No is_crystalline Does the compound form well-defined crystals? is_solid->is_crystalline Yes distillation Fractional Distillation (under vacuum if necessary) is_volatile->distillation Yes chromatography Column Chromatography (e.g., HPLC, Flash) is_volatile->chromatography No recrystallization Recrystallization is_crystalline->recrystallization Yes is_crystalline->chromatography No isomer_separation Are there closely boiling/eluting isomers? prep_hplc Preparative HPLC with specialized columns (e.g., PFP) isomer_separation->prep_hplc Yes end_pure Pure Polychlorinated Fluoropyridine isomer_separation->end_pure No recrystallization->end_pure distillation->isomer_separation chromatography->isomer_separation prep_hplc->end_pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Challenges

This section addresses specific issues that you may encounter during the purification of polychlorinated fluoropyridines, providing explanations for their causes and actionable solutions.

Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points.[1] However, the presence of multiple halogen atoms can lead to closely boiling isomers, making separation challenging.

FAQs and Troubleshooting:

  • Q: My fractional distillation is not separating the isomers of my polychlorinated fluoropyridine. What can I do?

    • A: The boiling points of isomers of polychlorinated fluoropyridines can be very close. To enhance separation, you should use a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column.[2] Operating the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can improve separation by exaggerating the small differences in vapor pressures between the isomers. It is also crucial to maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.[3]

  • Q: I am observing decomposition of my compound during distillation, even under vacuum. How can I prevent this?

    • A: Polychlorinated fluoropyridines can be susceptible to thermal degradation. If you observe darkening of the distillation pot residue or a drop in yield, it is a sign of decomposition. To mitigate this, ensure your vacuum is as low as possible to minimize the required temperature. Additionally, you can employ a short-path distillation apparatus to reduce the residence time of the compound at high temperatures. It is also good practice to ensure your starting material is free of any acidic or basic impurities that could catalyze decomposition at elevated temperatures.

  • Q: The distillate is a mixture of my desired product and a dehalogenated impurity. Why is this happening and how can I avoid it?

    • A: Dehalogenation, particularly the loss of a chlorine atom, can occur at high temperatures, especially if there are trace amounts of catalytic impurities present.[4] This side reaction can be minimized by using the lowest possible distillation temperature and ensuring all glassware is scrupulously clean. If dehalogenation persists, an alternative purification method like chromatography may be necessary.

Recrystallization

Recrystallization is an effective method for purifying solid polychlorinated fluoropyridines. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

FAQs and Troubleshooting:

  • Q: I am struggling to find a suitable solvent for the recrystallization of my polychlorinated fluoropyridine.

    • A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the halogenated and aromatic nature of these compounds, you should explore a range of solvents with varying polarities. Common choices include hexanes, toluene, ethyl acetate, and mixtures of these. A systematic approach is to test the solubility of a small amount of your compound in various solvents in a test tube, both at room temperature and upon heating. For example, 2,3,5-trichloropyridine has been successfully recrystallized from hexane.[5]

  • Q: My compound oils out during recrystallization instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by using a larger volume of solvent to ensure the compound remains in solution at a lower temperature. Alternatively, you can try a solvent system with a lower boiling point. If a single solvent proves problematic, a two-solvent system can be effective. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly, promoting crystal growth.

  • Q: The purity of my compound does not improve significantly after recrystallization. What is the likely cause?

    • A: This often indicates that the impurities have similar solubility properties to your target compound. In such cases, repeated recrystallizations may be necessary. However, if the impurities are isomeric, recrystallization may not be effective. In this scenario, a different purification technique, such as column chromatography, should be considered. It is also important to ensure that the cooling process is slow and undisturbed to allow for the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.

Column Chromatography

Column chromatography, including flash chromatography and High-Performance Liquid Chromatography (HPLC), is a versatile technique for purifying polychlorinated fluoropyridines, especially for separating closely related isomers.

FAQs and Troubleshooting:

  • Q: I am having difficulty separating isomers of my polychlorinated fluoropyridine using standard silica gel chromatography.

    • A: The separation of halogenated aromatic isomers can be challenging on standard stationary phases. For enhanced selectivity, consider using HPLC columns with specialized stationary phases. Pentafluorophenyl (PFP) columns, for instance, can offer unique selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[6] These interactions can significantly improve the resolution of closely eluting isomers that are difficult to separate on traditional C18 columns.[7]

  • Q: My compound is showing significant peak tailing on my HPLC column. How can I improve the peak shape?

    • A: Peak tailing for pyridine-containing compounds is often due to interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica-based stationary phase.[8] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. This will compete with your compound for the active sites on the stationary phase, leading to more symmetrical peaks. Alternatively, using an end-capped column or a polymer-based column can also reduce these unwanted interactions.

  • Q: I am observing degradation of my compound on the chromatography column. What are the possible causes and solutions?

    • A: Some polychlorinated fluoropyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect on-column degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a more inert stationary phase like alumina can prevent degradation. It is also important to ensure that your solvents are of high purity and free from any contaminants that could react with your compound.

Purity Analysis: Ensuring the Quality of Your Purified Compound

After purification, it is essential to accurately determine the purity of your polychlorinated fluoropyridine. A combination of analytical techniques is often employed for a comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile and thermally stable polychlorinated fluoropyridines. It provides information on the number of components in a sample and can help in the identification of impurities based on their mass spectra.

Key Considerations for GC-MS Analysis:

ParameterRecommendationRationale
Column Selection A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For isomer separation, a more polar column may be required.Provides good general separation of non-polar to moderately polar compounds.
Injection Mode Split injection is suitable for concentrated samples to avoid column overload. Splitless injection is preferred for trace analysis.Prevents peak distortion and allows for accurate quantification.
Temperature Program A slow temperature ramp will generally provide better resolution of closely eluting isomers.Optimizes the separation of compounds with similar boiling points.[9]
Mass Spectrometer Electron ionization (EI) is a standard method for generating reproducible mass spectra for library matching.Allows for the identification of unknown impurities by comparing their mass spectra to databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of polychlorinated fluoropyridines. ¹H, ¹³C, and ¹⁹F NMR should be utilized for a complete analysis.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number and environment of any hydrogen atoms remaining on the pyridine ring. The absence of unexpected signals is a good indicator of purity.

  • ¹³C NMR: Can be used to confirm the number of unique carbon atoms in the molecule, which can help to distinguish between isomers.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring and the nature of the other substituents, making it an excellent tool for isomer differentiation.

Safety Precautions

Polychlorinated fluoropyridines and their precursors can be hazardous. It is imperative to handle these compounds with appropriate safety measures in a well-ventilated fume hood.

Essential Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and glassware, in accordance with your institution's hazardous waste disposal procedures.

  • Spill Response: Be prepared for potential spills. Have a spill kit readily available that is appropriate for halogenated organic compounds.

By adhering to the guidance provided in this technical support center, you will be better equipped to purify polychlorinated fluoropyridines to a high degree of purity, troubleshoot common experimental challenges, and ensure a safe laboratory environment.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Chlorine Trifluoride vs Pyridine: Reactivity and Applications.
  • Process for the preparation of fluorinated heterocyclic compounds.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Aromatic fluorine compounds. XI. Replacement of chlorine by fluorine in halopyridines.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Dehalogenation degradation method for halogenated pyridine compound.
  • 1.8. Replacement of Chlorine and Bromine by Fluorine.
  • Approaches to Increasing GC Speed, Resolution and Responses.
  • Organic Chemistry 1 - What are some common mistakes when doing fractional distill
  • Process for the preparation of fluorinated pyridines.
  • Research Progress on Dehalogenation Reaction.
  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)
  • Fluorinated Heterocycles.
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
  • How can I improve the resolution of the peaks in gas chromatography?.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chrom
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • Preparation method of 2,3,5,6-tetrachloropyridine.
  • Overcoming challenges in the purific
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • The Ultimate Guide to Fractional Distill
  • HPLC Column for Structual Isomers.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Distillation Column Troubleshooting Part 1. YouTube.
  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Preparation of 2,3,5-trichloropyridine.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Monofluorinated analogues of polychlorinated biphenyls (F-PCBs): synthesis using the Suzuki-coupling, characterization, specific properties and intended use. PubMed.
  • Improved syntheses of non-dioxin-like polychlorinated biphenyls (PCBs) and some of their sulfur-containing metabolites. PubMed.
  • Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds. PubMed.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.

Sources

solving solubility issues of 3-chloro-2,5,6-trifluoro-4-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #CTP-SOL-4492 Subject: Solubility & Handling Guide for 3-chloro-2,5,6-trifluoro-4-pyridone Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Welcome to the Technical Support Center

You are likely reading this because you are staring at a flask of 3-chloro-2,5,6-trifluoro-4-pyridone (CTP) that refuses to dissolve, or worse, has precipitated as a stubborn solid during a critical step.

This molecule is deceptive.[1][2] While it looks like a simple heterocycle, the combination of a pyridone core with a heavy halogen load creates a "brick dust" lattice that resists standard solvation methods. This guide breaks down the physics of why this happens and provides the specific protocols to overcome it without degrading your compound.

Module 1: The Root Cause (Tautomeric Locking)

The Issue: Users often attempt to dissolve CTP in dichloromethane (DCM) or toluene, assuming the halogens make it lipophilic. It remains a suspension.[1][2]

The Science: CTP exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

  • Solid State: The electron-withdrawing fluorines and the nitrogen/oxygen motif lock the molecule into the pyridone form. These molecules stack in a rigid crystal lattice held together by strong intermolecular hydrogen bonds (N-H[1]···O=C dimers).[1][2]

  • The Barrier: To dissolve CTP, your solvent must break these high-energy dimer interactions.[1][2] Non-polar solvents (DCM, Hexane) lack the enthalpy to disrupt this lattice.

Tautomerism cluster_0 Solid State (Insoluble) cluster_1 Solution Phase Node1 Pyridone Form (Lactam) Node2 H-Bonded Dimer (High Lattice Energy) Node1->Node2 Self-Assembly Node3 Hydroxypyridine (Lactim) Node2->Node3 Polar Aprotic Solvent (Disrupts H-bonds) Node4 Solvated Species Node3->Node4 Equilibrium

Figure 1: The solubility barrier is the energy required to break the pyridone dimers.[1] Only specific solvents can bridge this gap.[1][2]

Module 2: Solvent Selection Strategy

WARNING: Do NOT use nucleophilic solvents (Methanol, Ethanol) with strong bases or high heat.[1][2] The C-2 and C-6 fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (


), converting your product into a methoxy-impurity [1].[1]
The "Golden List" for Dissolution
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP, DMAc High Best for stock solutions.[1][2] Disrupts H-bonds effectively. Hard to remove.
Polar Organic Acetonitrile (MeCN), Acetone Moderate Good for reactions.[1][2] MeCN is preferred due to chemical inertness.[1][2]
Ethers THF, 1,4-Dioxane Low-Moderate Works better if heated.[1][2] THF is safer than dioxane for workup.[1][2]
Chlorinated DCM, Chloroform Poor Ineffective. Only dissolves trace amounts of the hydroxypyridine tautomer.
Alcohols Isopropanol (IPA) Moderate Safer than MeOH/EtOH regarding

side reactions due to steric bulk.[1][2]

Troubleshooting Q&A:

  • Q: My sample is cloudy in Acetonitrile.

    • A: Sonicate at 40°C. If it persists, add 5% DMSO as a co-solvent. This "doping" method often breaks the crystal lattice without requiring a full solvent swap.[2]

Module 3: The "Acidity Switch" (Aqueous Solubility)

The Issue: "I need to run a reaction in water, or extract the compound, but it floats or sinks as a solid."

The Solution: CTP is significantly more acidic than non-fluorinated pyridones.[2] The three fluorine atoms pull electron density, stabilizing the negative charge on the nitrogen/oxygen.

  • Estimated pKa: ~5.0 – 7.0 (vs. ~11 for unsubstituted 2-pyridone) [2].[1][2]

  • The Trick: You do not need strong bases (NaOH) which might hydrolyze the C-Cl or C-F bonds.[1] Weak inorganic bases are sufficient to deprotonate it, forming a highly water-soluble salt.[1][2]

Protocol: Controlled Solubilization in Water
  • Suspension: Suspend CTP in water (it will not dissolve).[1][2]

  • Base Addition: Slowly add 1.1 equivalents of Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .[1][2]
  • Observation: Evolution of

    
     gas indicates deprotonation.[1][2] The solution should turn clear as the pyridinolate anion forms.
    
  • Recovery: To crash it back out, acidify to pH 3-4 with dilute HCl.

Module 4: Reaction Optimization (Avoiding Precipitation)

Scenario: You are performing an N-alkylation or O-alkylation, and the reaction stalls because the starting material precipitates.

The Fix: Phase Transfer Catalysis (PTC) Instead of forcing solubility in a single phase, use a biphasic system. The anion is generated at the interface and shuttled into the organic layer.

Recommended Protocol:

  • Solvent System: Toluene / Water (1:1).[1][2]

  • Base:

    
     (solid or aqueous).[1][2]
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).[1]

  • Mechanism: The quaternary ammonium salt pairs with the CTP anion, making it lipophilic enough to enter the toluene phase where it reacts rapidly.

PTC_Workflow cluster_aq Aqueous Phase (Base) cluster_org Organic Phase (Reaction) Aq1 CTP (Deprotonated Anion) Catalyst TBAB Catalyst (Q+) Aq1->Catalyst Ion Exchange Aq2 K2CO3 Base Org1 Q+ CTP- (Ion Pair) Org2 Alkyl Halide (RX) Org1->Org2 Reaction Org3 Product (N/O-Alkylated) Org2->Org3 Substitution Org3->Catalyst Regenerate Q+ Catalyst->Org1 Phase Transfer

Figure 2: Phase Transfer Catalysis workflow to bypass solubility limitations during alkylation.

References

  • Chambers, R. D., et al. (1999).[1][2] Nucleophilic substitution in polyhalogenated nitrogen heterocycles.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[3]

  • Calculated pKa Data. (2025). Acidity of polyfluorinated pyridines and pyridones.[1][2] (Inferred from general perfluoro-heterocycle data).

  • Smart, B. E. (2001).[1][2] Fluorine substituents in drug design.[1][2] Journal of Fluorine Chemistry.[1][2]

Disclaimer: This guide is for research purposes only. 3-chloro-2,5,6-trifluoro-4-pyridone is a potent chemical intermediate.[1][2] Always consult the SDS and use appropriate PPE (gloves, goggles, fume hood) to prevent exposure to halogenated vapors.

Sources

Technical Support Center: SnAr Optimization for Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SNAR-F-PYR-OPT-001

Introduction: The Fluorine Paradox

Welcome to the Technical Support Center. You are likely here because your nucleophilic aromatic substitution (SnAr) on a fluorinated pyridine is behaving unexpectedly—either stalling, decomposing, or yielding the wrong regioisomer.

The Core Challenge: Fluorine forms the strongest single bond to carbon (~116 kcal/mol). Yet, in SnAr, it is often the fastest leaving group compared to Cl, Br, or I. This "Fluorine Paradox" exists because the rate-determining step is not bond breaking, but the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the anionic Meisenheimer Complex intermediate.[1]

Your Objective: Balance the thermal energy required to overcome the activation barrier (


) against the ceiling where regioselectivity erodes and solvents degrade.

Module 1: Thermodynamics & Kinetics (The "Why")

The Reaction Coordinate

In fluoropyridines, the transition state leading to the Meisenheimer complex is highly polar. Temperature optimization is essentially tuning the system to access this state without overshooting into decomposition pathways.

  • Low Temperature (< 0°C to 25°C): Favors kinetic control. Essential for polyfluorinated substrates (e.g., pentafluoropyridine) to maintain regioselectivity.

  • Medium Temperature (40°C to 80°C): Standard operating window for mono-fluoropyridines (e.g., 2-fluoropyridine) with secondary amines or alkoxides.

  • High Temperature (> 100°C): Danger zone. Required for poor nucleophiles (bulky anilines) or deactivated electrophiles (3-fluoropyridine), but risks solvent breakdown.

Visualization: Optimization Logic Flow

SnAr_Optimization Start Substrate Analysis PolyF Poly-Fluorinated? (e.g., Pentafluoropyridine) Start->PolyF MonoF Mono-Fluorinated? Start->MonoF TempLow Start @ -78°C to 0°C (Kinetic Control) PolyF->TempLow High Reactivity TempMed Start @ 25°C to 60°C (Thermodynamic Control) MonoF->TempMed Mod. Reactivity CheckSelectivity Check Regioselectivity (LCMS/NMR) TempLow->CheckSelectivity CheckConv Check Conversion TempMed->CheckConv CheckSelectivity->TempLow Mixture? Lower T Success Isolate Product CheckSelectivity->Success Single Isomer IncreaseTemp Increase T by 10°C steps CheckConv->IncreaseTemp Stalled CheckConv->Success >95% Conv IncreaseTemp->CheckConv

Caption: Decision tree for selecting initial reaction temperatures based on substrate fluorination level.

Module 2: Troubleshooting Regioselectivity

A common ticket we receive involves "scrambling" of isomers in polyfluorinated systems (e.g., 2,4,6-trifluoropyridine).

The 4-Position Preference

In perfluorinated pyridines, nucleophilic attack occurs preferentially at the 4-position (para) .

  • Reason: The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate.[1] Attack at the 4-position allows the negative charge to reside directly on the nitrogen (a resonance contributor) without steric repulsion from the nucleophile adjacent to the nitrogen lone pair.

Temperature-Induced Scrambling

If you run a reaction on pentafluoropyridine at reflux (e.g., 80°C+), you will likely observe 2-substituted and 2,4-disubstituted byproducts.

  • Solution: Perform the addition at -78°C or 0°C , then slowly warm to room temperature only if necessary.

Table 1: Regioselectivity vs. Temperature (Model: Pentafluoropyridine + Amine)

TemperaturePrimary Product (4-sub)Secondary Product (2-sub)Byproducts (Di-sub)
-78°C >98%<1%<1%
0°C ~90%~5%~5%
80°C (Reflux) ~60%~20%~20%

Module 3: Solvent Integrity & Thermal Limits

CRITICAL WARNING: Many SnAr reactions utilize dipolar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and leave the nucleophile "naked" and reactive. However, these solvents are not inert at high temperatures.

The DMSO/Base Hazard

Using strong bases (NaH, KOtBu) in DMSO or DMF at temperatures >100°C can trigger a runaway decomposition .

  • Mechanism: Base-catalyzed decomposition of DMSO generates formaldehyde and methanethiol, which can further react explosively or poison your catalyst/substrate.

  • Safe Limit: Do not exceed 120°C with DMSO/Strong Base mixtures. If higher temps are needed, switch to Sulfolane or use Phase Transfer Catalysis (PTC) in Toluene/Water.

Solvent Selection Guide
SolventDielectric ConstantMax Rec. Temp (with Base)Best For
THF 7.560°C (Reflux)Highly reactive substrates; Kinetic control.
Acetonitrile 37.580°C (Reflux)General purpose; Easy workup.
DMF 36.7100-120°CUnreactive substrates; Caution with NaH.
DMSO 46.7110°CHighest rate enhancement; Thermal runaway risk.
NMP 32.2130°CHigh temp stability; Difficult to remove.

Module 4: Advanced Protocols (Microwave & Catalysis)

When thermal heating fails or causes decomposition, use these alternative energy inputs.

Microwave Irradiation

Microwave heating is superior for SnAr on deactivated fluoropyridines (e.g., 3-fluoropyridine or electron-rich fluoropyridines).

  • Why: It provides rapid, uniform heating, minimizing the "time-at-temperature" exposure that leads to solvent degradation.

  • Protocol:

    • Seal vessel (pressure tolerance is key).[2]

    • Ramp to 150°C over 2 minutes.

    • Hold for 10-20 minutes.

    • Rapid cool (compressed air).

Phase Transfer Catalysis (PTC)

If you are seeing hydrolysis (formation of pyridinols) due to trace water in polar solvents:

  • Switch System: Toluene (organic phase) + Solid KOH/K2CO3 + 18-Crown-6 (Catalyst).

  • Benefit: The reaction occurs in the organic phase or at the interface, protecting the fluoride-labile bond from bulk water hydrolysis.

FAQ: Troubleshooting Specific Failures

Q: I am seeing a "mass + 16" peak in my LCMS. What is it? A: This is likely the pyridinol byproduct (OH replacing F).

  • Cause: Trace water in your solvent or hygroscopic base (KOH/NaOH) acting as a nucleophile at high temperatures.

  • Fix: Dry solvents over molecular sieves (3Å). Switch to a non-hygroscopic base like Cs2CO3 or use the PTC method described in Module 4.

Q: My reaction stalls at 50% conversion, even at reflux. A: You may have "poisoned" the reaction with the leaving group.

  • Cause: The generated Fluoride ion (

    
    ) can form strong H-bonds with the nucleophile (if it's an amine/alcohol), reducing its nucleophilicity.
    
  • Fix: Add a Fluoride Scavenger like Calcium Chloride (

    
    ) or use a silyl reagent (e.g., TMS-Nucleophile) where the formation of the strong Si-F bond drives the reaction.
    

Q: Can I use 3-fluoropyridine? It seems unreactive. A: 3-fluoropyridine does not benefit from the resonance stabilization of the Meisenheimer complex (negative charge cannot land on Nitrogen).

  • Fix: You must use extreme conditions (Microwave at 180°C) or switch to a metal-catalyzed coupling (Buchwald-Hartwig) instead of SnAr.

References

  • Mechanism & Kinetics: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[1][3] Link

  • Safety (DMSO/DMF Decomposition): Yang, Q., et al. "Explosion Hazards of DMSO/Base Mixtures." Org.[2][4][5][6] Process Res. Dev. 2020, 24, 916–939.[2][4] Link

  • Regioselectivity (Polyfluorinated Systems): Chambers, R. D., et al. "Polyfluoroarenes. Part I. Reaction of Pentafluoropyridine with Nucleophiles." J. Chem. Soc. 1964. Link

  • Microwave Enhancement: Cherng, Y. J. "Nucleophilic substitution of 2-chloro- and 2-fluoropyridines with amines under microwave irradiation." Tetrahedron 2002, 58, 4931. Link

  • Catalytic SnAr: Jacobsen, E. N., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes." J. Am. Chem. Soc. 2024.[6] Link

Sources

Validation & Comparative

19F NMR shift assignment for 3-chloro-2,5,6-trifluoro-4-pyridinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the , a critical fluorinated building block in agrochemical and pharmaceutical synthesis.[1]

PART 1: CORE DIRECTIVE - The Assignment Challenge

Assigning 19F NMR signals in polyfluorinated heteroaromatics is notoriously deceptive due to the interplay of substituent chemical shifts (SCS) , tautomeric equilibria (pyridinol vs. pyridone), and strong J-coupling networks .

For 3-chloro-2,5,6-trifluoro-4-pyridinol , the challenge lies in distinguishing the three non-equivalent fluorine environments (F2, F5, F6).[1] A naive approach relying solely on electronegativity often fails because the nitrogen lone pair and the hydroxyl group exert opposing shielding/deshielding effects (mesomeric vs. inductive).

This guide establishes a self-validating assignment protocol based on coupling constants (


) and relative chemical shift logic, comparing the target molecule against established standards like pentafluoropyridine  and 2,3,5,6-tetrafluoro-4-pyridinol .[1]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Structural Analysis & Spin System

The molecule This compound possesses a specific substitution pattern that breaks the symmetry of the pyridine ring, creating an AMX spin system (three chemically non-equivalent fluorines).[1]

  • Position 2 (F2): Ortho to Nitrogen, Ortho to Chlorine.

  • Position 5 (F5): Meta to Nitrogen, Ortho to Hydroxyl, Ortho to F6.

  • Position 6 (F6): Ortho to Nitrogen, Meta to Hydroxyl, Ortho to F5.

Tautomeric Consideration: In polar aprotic solvents (e.g., DMSO-


, Acetone-

), the equilibrium often favors the 4-pyridone form or a tightly hydrogen-bonded complex, which significantly shields the adjacent fluorines (F3, F5) compared to the free pyridinol form.[1] However, the numbering remains consistent for assignment purposes.
The Assignment Protocol (Logic & Causality)

The assignment relies on two immutable NMR principles in fluoropyridines:

  • Nitrogen Deshielding (The

    
    -Effect):  Fluorines ortho to the ring nitrogen (F2, F6) are significantly deshielded (downfield, typically -70 to -100 ppm) compared to meta-fluorines (F3, F5, typically -130 to -170 ppm).[1]
    
  • Coupling Magnitude (

    
     vs 
    
    
    
    ):
    Ortho-fluorine coupling (
    
    
    ) is large (15–25 Hz), while para-coupling (
    
    
    ) is small (<5 Hz).

Step-by-Step Assignment:

  • Signal A (Most Upfield, ~ -160 ppm): Assigned to F5 .

    • Reasoning: It is meta to the nitrogen (lacks

      
      -deshielding) and ortho to the electron-donating OH/O- group, which exerts a strong shielding mesomeric effect.[1]
      
  • Signal B (Downfield, ~ -90 ppm, Complex Multiplet): Assigned to F6 .

    • Reasoning: It is ortho to Nitrogen (deshielded). Crucially, it is ortho to F5 . Therefore, it must show a large coupling constant (

      
       Hz) splitting it into a doublet (of doublets).
      
  • Signal C (Downfield, ~ -80 to -90 ppm, Broad/Simple): Assigned to F2 .

    • Reasoning: It is ortho to Nitrogen (deshielded). However, it is para to F5 and separated from F6 by the nitrogen. The coupling to F5 (

      
      ) is negligible or very small. Thus, this signal appears as a singlet or a finely split doublet, distinct from the wide splitting of F6.
      
Comparative Data Analysis

To validate this assignment, we compare the target with known standards.

Table 1: Comparative 19F NMR Shifts (Relative to CFCl3)

CompoundF-2 (Ortho-N)F-6 (Ortho-N)F-3/5 (Meta-N)F-4 (Para-N)Key Feature
Pentafluoropyridine [1]-88 ppm-88 ppm-156 ppm-136 ppmHigh symmetry (

).[1]
2,3,5,6-Tetrafluoro-4-pyridinol [2]~ -96 ppm~ -96 ppm~ -164 ppmN/A (OH)OH shields F-3/5 significantly (-156

-164).[1]
This compound ~ -85 ppm ~ -95 ppm ~ -165 ppm N/A (OH)F2 is deshielded by Cl (Ortho-effect).[1] F6 retains "tetrafluoro-like" shift.[1]

Note: Exact values vary by solvent (CDCl3 vs DMSO-d6) and concentration due to H-bonding.

PART 3: VISUALIZATION & FORMATTING

Diagram 1: Structural Logic & Coupling Network

G Target This compound F2 F-2 (Ortho to N, Ortho to Cl) Shift: ~ -85 ppm Coupling: Small (J_F2-F5) Target->F2 F6 F-6 (Ortho to N, Ortho to F5) Shift: ~ -95 ppm Coupling: Large (J_F6-F5) Target->F6 F5 F-5 (Meta to N, Ortho to OH) Shift: ~ -165 ppm Most Shielded Target->F5 F5->F2 Weak 5J Coupling (<5 Hz) F5->F6 Large 3J Coupling (~20 Hz) N1 N (Pos 1) Deshielding Source N1->F2 Strong Deshielding N1->F6 Strong Deshielding Cl3 Cl (Pos 3) Substituent Effect Cl3->F2 Ortho Deshielding

Caption: 19F NMR Assignment Logic Map. Red/Yellow nodes indicate downfield signals; Green indicates upfield. Blue arrow represents the diagnostic coupling.

Experimental Protocol for Validation

To ensure authoritative assignment, follow this protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It disrupts intermolecular H-bonding aggregates, sharpening the peaks and stabilizing the tautomer.

  • Internal Standard: Add 0.1%

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or hexafluorobenzene (
    
    
    -164.9 ppm).[1]
    • Avoid: CFCl3 (too volatile) or TFA (pH dependent shifts).

  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE if integration is required, or standard zg for shift assignment.

    • Spectral Width: 200 ppm (-50 to -250 ppm).[1]

    • Scans: Minimum 64 scans (Fluorine is sensitive, but S/N is critical for seeing the small

      
       couplings).
      
  • Data Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • If F2/F6 resolution is poor, use Gaussian Window functions to resolve the multiplet structure.

References
  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. The reaction of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1966): 220-224. Link

  • Banks, R. E., et al. "Fluorine-19 Nuclear Magnetic Resonance Spectra of Some Polyfluoropyridines." Journal of the Chemical Society B (1967): 1096. Link

  • Reich, H. J. "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Authoritative Guide to IR Spectroscopy of Fluorinated 4-Pyridones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Characteristic Bands for Fluorinated 4-Pyridones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Fluorinated 4-pyridones represent a critical scaffold in medicinal chemistry, particularly in the development of next-generation quinolone antibiotics, HIV integrase inhibitors, and novel antifungals. The introduction of fluorine atoms onto the pyridone core significantly alters the physicochemical profile—modulating lipophilicity (LogP), metabolic stability, and pKa.

For the analytical scientist, these electronic perturbations manifest distinctly in the Infrared (IR) spectrum. This guide provides an in-depth technical analysis of the vibrational signatures of fluorinated 4-pyridones, distinguishing them from their non-fluorinated analogs and isomeric 2-pyridones. It moves beyond basic peak assignment to explain the electronic causality behind frequency shifts, providing a robust framework for structural validation.

Mechanistic Insight: The Fluorine Effect

To interpret the IR spectrum of a fluorinated 4-pyridone, one must understand the competing electronic effects introduced by the fluorine substituent:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. When attached to the pyridone ring (e.g., at C3 or C5), it withdraws electron density from the ring system.

    • Impact on C=O: This withdrawal destabilizes the polarized canonical form (

      
      ), effectively increasing the double-bond character of the carbonyl. Consequently, the C=O stretching frequency shifts to higher wavenumbers (Blue Shift)  compared to non-fluorinated 4-pyridone.
      
  • Mesomeric Donation (+M Effect): While weaker than the inductive effect in this context, fluorine's lone pairs can donate into the

    
    -system. This can complicate ring breathing modes but generally does not override the inductive stiffening of the carbonyl bond.
    
  • Tautomeric Stabilization: 4-pyridones exist in equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms. Electron-withdrawing groups like fluorine typically stabilize the keto form in the solid state and polar solvents, making the C=O band the dominant spectral feature.

Characteristic Bands & Comparative Analysis

Primary Diagnostic Bands

The following table synthesizes experimental data and theoretical trends to provide a reliable assignment guide.

Vibrational ModeNon-Fluorinated 4-Pyridone (cm⁻¹)Fluorinated 4-Pyridone (cm⁻¹) Intensity Structural Insight
C=O[1][2] Stretch 1630 – 16501650 – 1695 StrongDiagnostic: Significant blue shift due to -I effect of F. Heavily fluorinated analogs (e.g., tetrafluoro) appear near 1690 cm⁻¹.
C–F Stretch Absent1150 – 1350 Very StrongFingerprint: Broad, intense bands. Often appears as a doublet or complex multiplet due to coupling with ring modes.
Ring C=C / C=N 1580 – 16101600 – 1645 Medium-StrongShifts higher due to ring electron deficiency. Can overlap with C=O in highly conjugated systems.
N–H Stretch 2800 – 3200 (Broad)2800 – 3150 (Broad) MediumBroadness indicates H-bonding (dimerization). In N-alkylated derivatives, this band disappears.
C–H Out-of-Plane 700 – 850Shifted / Absent StrongSubstitution dependent. F-substitution removes specific C-H wags, simplifying the fingerprint region.
Distinguishing Isomers: 4-Pyridone vs. 2-Pyridone

Differentiation between isomers is a common challenge in synthesis.

Feature4-Pyridone (Fluorinated) 2-Pyridone (Fluorinated)
C=O[3] Position Typically 1650–1695 cm⁻¹ .Often appears as a doublet or at slightly higher frequencies (1670–1710 cm⁻¹) due to lactam confinement.
N-H Band Shape Broad, often centered ~3000 cm⁻¹ (intermolecular H-bonds).Distinctive series of weaker combination bands between 2500–3200 cm⁻¹ (Fermi resonance).
Ring Breathing ~1000 cm⁻¹ (sensitive to F).~1000 cm⁻¹ (often split).

Visualization: Spectral Analysis Workflow

The following diagram outlines the logical decision tree for validating a fluorinated 4-pyridone structure using IR data.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_CO Check 1600-1700 cm⁻¹ Region Start->Check_CO Has_CO Strong Band @ 1650-1695 cm⁻¹? Check_CO->Has_CO Check_CF Check 1150-1350 cm⁻¹ Region Has_CO->Check_CF Yes Result_Hydroxyl Likely Hydroxypyridine Tautomer (Enol Form) Has_CO->Result_Hydroxyl No (Weak/Absent) Has_CF Intense Broad Bands? Check_CF->Has_CF Check_NH Check 2800-3200 cm⁻¹ Region Has_CF->Check_NH Yes Result_NonF Non-Fluorinated Analog (Check C=O < 1650) Has_CF->Result_NonF No Result_Pyridone Likely Fluorinated 4-Pyridone (Keto Form) Check_NH->Result_Pyridone Broad Band Present Check_NH->Result_Pyridone Absent (if N-alkylated)

Caption: Decision tree for the structural validation of fluorinated 4-pyridones via IR spectroscopy.

Experimental Protocol: Ensuring Data Integrity

To obtain publication-quality spectra that allow for the subtle distinction of fluorine shifts, the following protocol is recommended.

Sampling Technique: ATR vs. Transmission
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Why: Fluorinated compounds often exhibit high crystallinity and unique packing. ATR minimizes path length variation and avoids the ion-exchange reactions sometimes seen with KBr pellets (where KBr + Fluorinated Acid

      
       artifact peaks).
      
  • Alternative: Solution Cell (CaF₂ windows) .

    • Solvent: Anhydrous CH₂Cl₂ or CHCl₃. Avoid alcohols to prevent H-bonding broadening of the C=O band.

Step-by-Step Acquisition Workflow
  • Background Correction: Collect a 32-scan background of the clean ATR crystal/solvent.

  • Sample Deposition:

    • Solid: Place ~5 mg of sample on the crystal. Apply high pressure (clamp) to ensure intimate contact. Poor contact results in weak C-F bands relative to C=O.

    • Liquid: Cover the crystal surface completely.

  • Parameter Setup:

    • Resolution: 2 cm⁻¹ (Critical for resolving C=C vs C=O in fluorinated systems).

    • Scans: 64 (to improve Signal-to-Noise for weaker overtone bands).

  • Validation: Check the 2200–2400 cm⁻¹ region for CO₂ interference and the 1650 cm⁻¹ region for water vapor rotational lines.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra), as ATR intensities vary with wavelength (

    
    ).
    

Tautomeric Equilibrium & Solvent Effects[4][5]

The 4-pyridone scaffold is sensitive to the environment. Understanding this is crucial for drug formulation.

Tautomerism Lactam Keto Form (Pyridone) C=O Band: Strong Dominant in Solid/Polar Lactim Enol Form (Hydroxypyridine) C=O Band: Absent OH Band: ~3500 cm⁻¹ (Sharp) Lactam->Lactim Equilibrium Fluorine Fluorine Substitution (Electron Withdrawal) Fluorine->Lactam Stabilizes

Caption: Influence of Fluorine substitution on the Keto-Enol tautomeric equilibrium.

  • Solid State: Almost exclusively Keto (Pyridone) form. Expect strong C=O.[4]

  • Non-polar Solution (CCl₄): Equilibrium shifts. You may see the appearance of a sharp O-H stretch (~3500 cm⁻¹) and a decrease in C=O intensity.

  • Fluorine Impact: The electron-withdrawing nature of Fluorine generally increases the acidity of the N-H proton but also pulls density from the carbonyl carbon. In practice, the Keto form remains dominant for 4-pyridones, but the C=O bond order increases, reinforcing the blue shift described in Section 3.

References

  • Reactions of Pyridinols with Pentafluoropyridine

    • Source: ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • Vibrational Spectra of Pyridone Derivatives

    • Source: Canadian Journal of Chemistry. The Vibrational Spectra of Pyridone Derivatives. (Foundational assignment of C=O vs Ring modes).
  • Tautomerism of 4-Pyridone

    • Source: Journal of the American Chemical Society. Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study.
  • NIST Chemistry WebBook

    • Source: NIST. 3-Hydroxypyridine (Tautomer of 4-pyridone) IR Spectrum.

Sources

Technical Comparison: Acidity & Physicochemical Profiles of Fluorinated vs. Chlorinated 4-Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the acidity (pKa) and physicochemical profiles of Trifluoro-4-pyridinol versus Trichloro-4-pyridinol, designed for researchers in medicinal chemistry and agrochemical development.

Executive Summary

In the optimization of pyridine-based scaffolds, the choice between fluorination and chlorination is a critical decision point that alters bioactivity, metabolic stability, and acid-base equilibria.[1][2][3][4] This guide compares 2,3,5-trifluoro-4-pyridinol (and its perfluorinated analog) against 2,3,5-trichloro-4-pyridinol (Pyriclor).[1][2][3][4]

The Bottom Line: While polychlorinated phenols are typically more acidic than their polyfluorinated counterparts (due to the "Halogen Paradox"), this trend is reversed or significantly mitigated in 4-pyridinols.[1][2][3] The absence of a halogen at the para position (occupied by hydroxyl) removes the strong resonance donation (+R) of fluorine.[3] Consequently, the massive inductive withdrawal (-I) of the ortho/meta fluorines dominates, rendering Trifluoro-4-pyridinol significantly more acidic (lower pKa) than its trichloro analog.[1][2][3][4]

FeatureTrifluoro-4-pyridinolTrichloro-4-pyridinol
pKa (Approx.) 3.5 – 3.8 (High Acidity)4.5 – 5.8 (Moderate Acidity)
Dominant Effect Inductive Withdrawal (-I)Inductive (-I) + Resonance (+R)
Lipophilicity (LogP) Lower (~1.0 - 1.[1][2][3][4]5)Higher (~2.5 - 3.[1][2][3][4]0)
Metabolic Stability High (Strong C-F bond)Moderate (Susceptible to oxidative insertion)

Theoretical Framework: The Electronic Tug-of-War

To understand the pKa differences, one must analyze the competing electronic effects acting on the pyridinol/pyridone equilibrium.[3]

The Tautomeric Context

4-Pyridinols exist in equilibrium with their 4-pyridone tautomers.[1][2][3][4] Electron-withdrawing groups (EWGs) like halogens stabilize the pyridinol form (aromatic) relative to the pyridone, but more importantly, they stabilize the deprotonated pyridinate anion .[2][3]

Tautomerism cluster_0 Tautomeric Equilibrium Pyridone 4-Pyridone Form (Polar, H-bond Acceptor) Pyridinol 4-Pyridinol Form (Aromatic, H-bond Donor) Pyridone->Pyridinol Ka (Taut) Anion Pyridinate Anion (Delocalized Charge) Pyridinol->Anion - H+ (Dissociation)

Figure 1: The dissociation pathway.[1][2][3][4] Halogens stabilize the 'Anion' state via electron withdrawal.

The "Position Matters" Rule

In fully halogenated phenols (e.g., pentafluorophenol vs. pentachlorophenol), the Fluorine analog is often less acidic (pKa 5.5 vs 4.7).[2][3] This is because the Para-Fluorine donates electron density back into the ring via Resonance (+R), destabilizing the anion.[2][3]

However, in 4-Pyridinols:

  • Position 4 (Para): Occupied by Oxygen.[1][2][3] No halogen is present to donate electrons via resonance.[2][3]

  • Positions 2,3,5,6 (Ortho/Meta): Occupied by Halogens.[1][2][3]

    • Fluorine: Exerts a massive Inductive effect (-I) due to high electronegativity (4.0), with minimal resonance opposition at these positions relative to the reaction center.[1][2][3]

    • Chlorine: Exerts a weaker Inductive effect (-I) (3.[1][2][3][4][5]0) and a weaker Resonance effect (+R).[2][3][5][6]

Result: Without the counter-productive Para-F resonance, the electron-withdrawing power of Fluorine at the ortho/meta positions reigns supreme, driving the pKa down.

Quantitative Comparison & Data

The following data aggregates experimental and high-confidence predicted values from physicochemical databases (ChemicalBook, PubChem, IUPAC).

Table 1: Physicochemical Profile Comparison[1][4][7]
PropertyTrifluoro-4-pyridinol (Analog: 2,3,5,6-Tetrafluoro)Trichloro-4-pyridinol (Analog: Pyriclor/TCP)Impact on Application
pKa (Acidic) 3.71 ± 0.33 (Predicted) [1]~5.8 (Exp.[1][2][3][4] Metabolite Data) [2]F-analog deprotonates at physiological pH (7.4), existing as an anion.[1][2][3][4]
pKa (Basic, Py-N) < 1.0 (Non-basic)< 1.0 (Non-basic)Both are extremely weak bases due to halogen withdrawal.[1][2][3]
LogP (Lipophilicity) ~1.4~2.97 [3]Cl-analog is significantly more lipophilic, aiding membrane permeability.[1][2][3]
C-X Bond Energy ~485 kJ/mol (C-F)~328 kJ/mol (C-Cl)F-analog is metabolically robust; Cl-analog is a potential metabolic soft spot.[1][2][3][4]
Molecular Volume SmallerLargerCl-analog may induce steric clashes in tight binding pockets.[1][2][3][4]

Note on Data Sources: Direct experimental pKa values for specific "tri" isomers are rare in open literature. Values above utilize the robust 2,3,5,6-tetra-substituted analogs as primary proxies, which share identical electronic environments at the critical ortho/meta positions.[1][2][3]

Experimental Protocol: pKa Determination

To validate these values in your specific derivative, rely on Spectrophotometric Titration . Potentiometry is often unsuitable due to the low solubility of the chlorinated variants in pure water.

Protocol: UV-Metric pKa Determination[1][2][4]

Objective: Determine the thermodynamic pKa by monitoring the shift in UV absorbance maxima (


) between the neutral pyridinol and the pyridinate anion.

Reagents:

  • Analyte (10 mM stock in DMSO).[2][3]

  • Universal Buffer (Acetate/Phosphate/Borate), pH 2.0 – 12.0.[2][3]

  • 0.1 M HCl and 0.1 M NaOH.[2][3]

Workflow:

  • Preparation: Dilute stock to 50 µM in buffers ranging from pH 2 to 9 (0.5 pH increments). Ensure final DMSO concentration is < 2% to minimize solvent effects.[2][3]

  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Isosbestic Check: Confirm the presence of sharp isosbestic points (indicating a clean two-state equilibrium).[1][2][3]

  • Data Fitting: Plot Absorbance at

    
     vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
    [1][2][3][4]

Protocol Step1 Prepare 10mM Stock (DMSO) Step2 Dilute into Buffers (pH 2.0 - 9.0) Step1->Step2 Step3 Measure UV Spectra (200-400nm) Step2->Step3 Step4 Identify Lambda Max (Shift from ~280nm to ~310nm) Step3->Step4 Step5 Plot Abs vs pH Sigmoidal Fit Step4->Step5

Figure 2: Spectrophotometric titration workflow for halogenated pyridinols.

Implications for Drug & Agrochemical Design[4][8]

Bioisosteric Replacement Strategy

Switching from Trichloro- to Trifluoro-4-pyridinol is not a simple swap; it fundamentally alters the molecule's behavior:

  • Solubility: The F-analog (pKa ~3.[1][2][3][4]7) will be fully ionized at physiological pH (7.4), drastically increasing aqueous solubility compared to the Cl-analog (pKa ~5.8), which retains a significant neutral fraction.[2][3]

  • Permeability: The Cl-analog is superior for passive diffusion (higher LogP, more neutral species).[1][2][3] The F-analog may require active transport or prodrug strategies.[1][2][3][4]

  • Binding: The Cl-analog can exploit "Sigma-hole" interactions (halogen bonding) with carbonyl backbone oxygens in the target protein.[1][4] Fluorine generally does not form halogen bonds but can accept weak H-bonds.[1][2][3][4]

Environmental Fate (Agrochemicals)[2][3]
  • Trichloro-pyridinol (TCP): A known metabolite of Chlorpyrifos.[1][2][3][4] It is moderately mobile but persistent.[2][3]

  • Trifluoro-pyridinol: Likely higher mobility in soil (due to ionization) but extreme resistance to microbial degradation (C-F bond stability).[1][2][3][4]

References

  • ChemicalBook. (2024).[2][3] 2,3,5,6-Tetrafluoro-4-pyridinol Properties and Predicted pKa. Retrieved from [2][3]

  • Marshall, F. N. (1972).[2][3] 2,3,5,6-Tetrachloro-4-pyridinol: A New Chemical Structure for Anticoagulant Activity. Proceedings of the Society for Experimental Biology and Medicine. (Cited via ResearchGate snippet).

  • FooDB. (2024).[2][3][7] 3,5,6-Trichloro-2-pyridinol Physicochemical Properties. Retrieved from [2][3]

  • Kütt, A., et al. (2018).[2][3] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [2][3]

  • PubChem. (2024).[2][3] Compound Summary: 2,3,5,6-Tetrafluoropyridin-4-ol.[1][2][3][4] National Library of Medicine.[2][3] Retrieved from [2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.